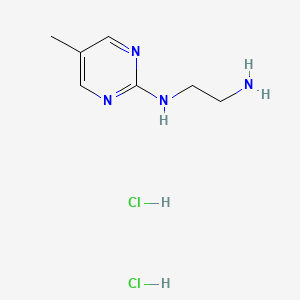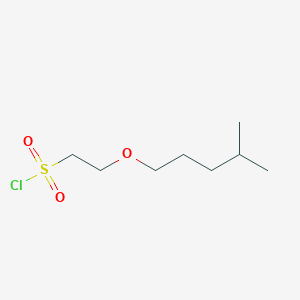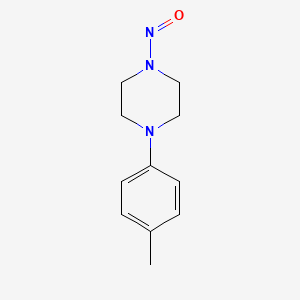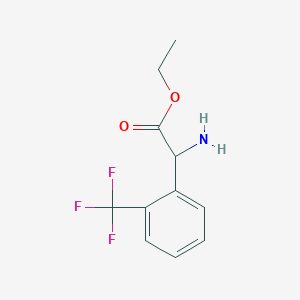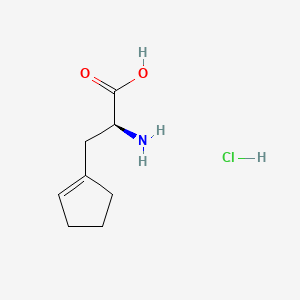
(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an amino group, a cyclopentene ring, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride typically involves the following steps:
Cyclopentene Formation: The cyclopentene ring can be synthesized through the Diels-Alder reaction between a diene and a dienophile.
Amino Acid Formation: The amino group is introduced through reductive amination of a suitable precursor, such as an aldehyde or ketone, using ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.
Reduction: Reduction of the cyclopentene ring can yield cyclopentane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Epoxides and Diols: From oxidation reactions.
Cyclopentane Derivatives: From reduction reactions.
N-Substituted Amino Acids: From substitution reactions.
科学研究应用
(2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- (2S)-2-amino-3-phenylpropanoic acid hydrochloride
- (2S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid hydrochloride
- (2S)-2-amino-3-(cycloprop-1-en-1-yl)propanoic acid hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the ring structure attached to the amino acid backbone. The cyclopentene ring in (2S)-2-amino-3-(cyclopent-1-en-1-yl)propanoic acid hydrochloride imparts unique steric and electronic properties compared to phenyl, cyclohexene, or cyclopropene rings.
- Reactivity: The reactivity of the compound can vary based on the ring structure, influencing its behavior in chemical reactions and biological interactions.
- Applications: The specific applications may differ based on the unique properties of each compound, with this compound offering distinct advantages in certain contexts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(cyclopenten-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7(8(10)11)5-6-3-1-2-4-6;/h3,7H,1-2,4-5,9H2,(H,10,11);1H/t7-;/m0./s1 |
InChI 键 |
QYBVHOWUAZLMAR-FJXQXJEOSA-N |
手性 SMILES |
C1CC=C(C1)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1CC=C(C1)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


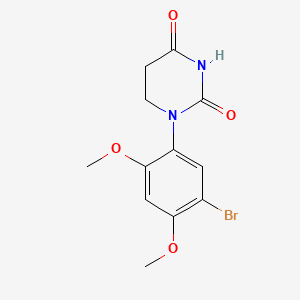


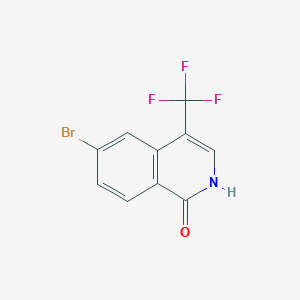
![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13486450.png)
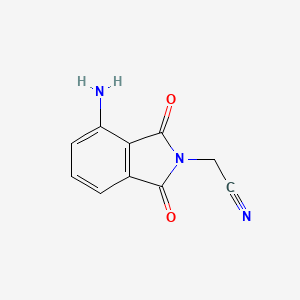
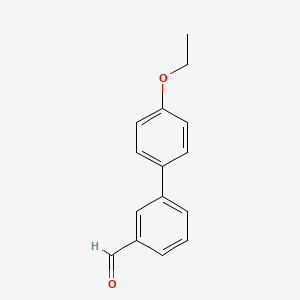
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione](/img/structure/B13486472.png)
